![molecular formula C19H18N4O3 B2635987 N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034579-43-4](/img/structure/B2635987.png)
N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound appears to contain a bipyridine moiety, which is a type of organic compound consisting of two pyridyl rings . Bipyridines are colorless solids that are soluble in organic solvents and slightly soluble in water . They are significant in various applications, including pesticides .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Generally, the reactivity of a compound can be influenced by factors such as steric hindrance and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, properties such as hardness, topography, and hydrophilicity can affect a material’s interaction with biological environments .Scientific Research Applications
Ligands in Transition-Metal Catalysis
Bipyridine derivatives play a crucial role as ligands in transition-metal catalysis. Their unique coordination properties allow them to stabilize metal complexes and enhance catalytic activity. Researchers have explored various synthetic methods to prepare bipyridine-based ligands, including cross-coupling reactions such as Suzuki, Negishi, and Stille coupling. These ligands find applications in diverse catalytic processes, such as C–C bond formation, hydrogenation, and oxidation reactions .
Photosensitizers
Bipyridine compounds exhibit interesting photophysical properties, making them suitable as photosensitizers. These molecules can absorb light and transfer energy efficiently, which is essential for applications like photodynamic therapy (PDT) and solar energy conversion. Researchers have investigated the design and synthesis of bipyridine-based photosensitizers for targeted cancer treatment and dye-sensitized solar cells .
Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecular entities through non-covalent interactions. Bipyridine derivatives participate in the construction of intricate supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. These materials find applications in gas storage, drug delivery, and sensing .
Biologically Active Molecules
Bipyridine-based compounds have been explored for their biological activities. Researchers have synthesized derivatives with potential antimicrobial, antiviral, and anticancer properties. These molecules often interact with biological targets, such as enzymes or receptors, and may serve as leads for drug development .
Viologens
Viologens are redox-active compounds containing bipyridine moieties. They find applications in electrochromic devices, sensors, and electrochemical energy storage systems. Researchers have investigated viologen-based materials for their reversible color changes and charge storage capabilities .
Innovative Techniques
Beyond traditional catalysis methods, recent advances include alternative pathways for bipyridine synthesis. Researchers have explored sulfur- and phosphorous-based coupling reactions, electrochemical methods, and other innovative techniques. These approaches offer promising avenues for overcoming challenges associated with traditional catalysis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-15(17(26-2)10-18(23)24)19(25)22-11-13-3-8-21-16(9-13)14-4-6-20-7-5-14/h3-10,12H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXAASUPYDLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
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